N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide
Description
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrano[4,3-b]pyridine moiety with an oxazole ring, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)11-10(18-6-22-11)12(20)19-8-3-7-5-21-2-1-9(7)17-4-8/h3-4,6H,1-2,5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWYMVBBWAYMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CC(=C2)NC(=O)C3=C(OC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrano[4,3-b]pyridine core, followed by the introduction of the oxazole ring and the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide include other pyrano[4,3-b]pyridine derivatives and oxazole-containing compounds. What sets this compound apart is the presence of both the pyrano[4,3-b]pyridine and oxazole moieties, along with the trifluoromethyl group, which may confer unique chemical and biological properties. Some similar compounds include:
- 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Boronic acid, B-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)
This detailed overview provides a comprehensive understanding of this compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
